molecular formula C13H9F3N2O2 B3057534 Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester CAS No. 821768-25-6

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester

Cat. No. B3057534
M. Wt: 282.22 g/mol
InChI Key: VWXYNDHALWLUHJ-UHFFFAOYSA-N
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Patent
US08796272B2

Procedure details

Pyridine (2.9 mL) was added to a solution of 2-trifluoromethyl-5-aminopyridine (1.95 g) in chloroform (15 mL), the mixture was cooled in ice, and phenyl chloroformate (1.8 mL) was added thereto. The resulting mixture was stirred at room temperature overnight, and the reaction mixture was concentrated under reduced pressure. The residue was washed with isopropyl ether to afford phenyl[6-(trifluoromethyl)pyridin-3-yl]carbamate (2.16 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[F:7][C:8]([F:17])([F:16])[C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][N:10]=1.Cl[C:19]([O:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:20]>C(Cl)(Cl)Cl>[C:22]1([O:21][C:19](=[O:20])[NH:15][C:12]2[CH:11]=[N:10][C:9]([C:8]([F:7])([F:16])[F:17])=[CH:14][CH:13]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.95 g
Type
reactant
Smiles
FC(C1=NC=C(C=C1)N)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in ice
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with isopropyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC=1C=NC(=CC1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.